8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is a synthetic compound belonging to the class of quinolinamines. Quinolinamines are known for their broad-spectrum biological activities, including antimalarial, antileishmanial, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol typically involves multiple steps. One common method includes the alkylation of 8-nitroquinoline derivatives followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as silver or palladium, and reagents like ammonium persulfate in solvents such as acetonitrile and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield various amine derivatives .
Scientific Research Applications
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimalarial, antileishmanial, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the parasite’s ability to metabolize and replicate within the host . The exact molecular pathways and targets are still under investigation, but it is known to affect the exo-erythrocytic stages of the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial activity.
Tafenoquine: A longer-acting analog of primaquine with similar uses.
Uniqueness
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and biological activities compared to other quinolinamines . Its potential broad-spectrum activity against various pathogens makes it a promising candidate for further research and development.
Properties
CAS No. |
7402-31-5 |
---|---|
Molecular Formula |
C18H28IN3O |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
8-[5-(diethylamino)pentan-2-ylamino]quinolin-6-ol;hydroiodide |
InChI |
InChI=1S/C18H27N3O.HI/c1-4-21(5-2)11-7-8-14(3)20-17-13-16(22)12-15-9-6-10-19-18(15)17;/h6,9-10,12-14,20,22H,4-5,7-8,11H2,1-3H3;1H |
InChI Key |
RRCPVVKGUGREIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)O)C=CC=N2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.